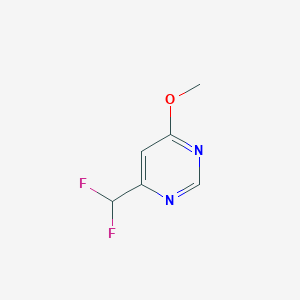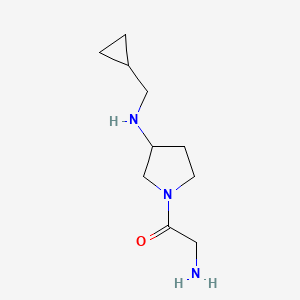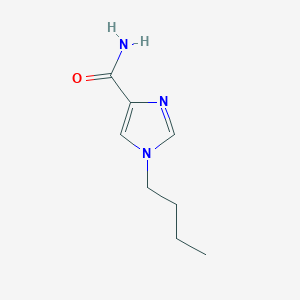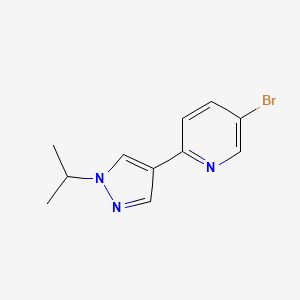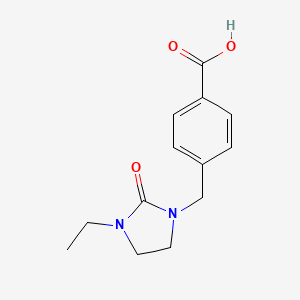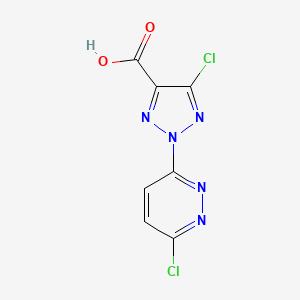
5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both triazole and pyridazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorine Atom: Chlorination of the pyridazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the chloropyridazine and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyridazine ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a disruption of metabolic pathways. This inhibition can result in the suppression of disease progression or the enhancement of certain biological processes.
類似化合物との比較
Similar Compounds
- 2-(6-Chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Chloro-2-(4-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Chloro-2-(6-bromopyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both chlorine atoms and the specific arrangement of the triazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H3Cl2N5O2 |
|---|---|
分子量 |
260.03 g/mol |
IUPAC名 |
5-chloro-2-(6-chloropyridazin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H3Cl2N5O2/c8-3-1-2-4(11-10-3)14-12-5(7(15)16)6(9)13-14/h1-2H,(H,15,16) |
InChIキー |
FWXDCMHVURXKSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1N2N=C(C(=N2)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)
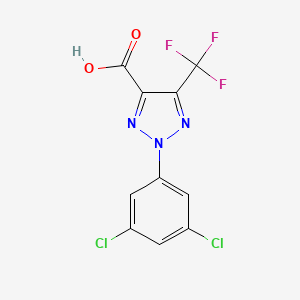
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11795203.png)


